molecular formula C10H16N2O6 B3272746 AC-Ala-glu-OH CAS No. 57282-74-3

AC-Ala-glu-OH

Cat. No.: B3272746
CAS No.: 57282-74-3
M. Wt: 260.24 g/mol
InChI Key: OYEKBFDGDPUIGZ-FSPLSTOPSA-N
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Description

AC-Ala-glu-OH is a synthetic peptide composed of alanine and glutamic acid residues. This compound is often used in biochemical research due to its specific properties and interactions with biological molecules.

Scientific Research Applications

AC-Ala-glu-OH has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AC-Ala-glu-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to minimize waste and maximize yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the glutamic acid residue.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT).

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds if cysteine residues are present.

Mechanism of Action

The mechanism of action of AC-Ala-glu-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, altering their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes .

Comparison with Similar Compounds

Uniqueness: AC-Ala-glu-OH is unique due to its specific sequence of alanine and glutamic acid, which confers distinct chemical and biological properties. Its interactions with biological molecules can differ significantly from those of similar peptides, making it valuable for targeted research and applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O6/c1-5(11-6(2)13)9(16)12-7(10(17)18)3-4-8(14)15/h5,7H,3-4H2,1-2H3,(H,11,13)(H,12,16)(H,14,15)(H,17,18)/t5-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEKBFDGDPUIGZ-FSPLSTOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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